molecular formula C29H48N2O13 B609593 N-Mal-N-bis(PEG2-NH-Boc) CAS No. 2128735-26-0

N-Mal-N-bis(PEG2-NH-Boc)

Cat. No. B609593
M. Wt: 632.7
InChI Key: UKPHANUWPJBBJD-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

N-Mal-N-bis(PEG2-NH-Boc) is a PEG-based linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular structure of N-Mal-N-bis(PEG2-NH-Boc) consists of a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups .


Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG2-NH-Boc) has a molecular weight of 630.7 g/mol and a molecular formula of C29H50N4O11 . It is a viscous liquid .

Scientific Research Applications

1. Protein Cross-Linking

Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000) has been employed as a bifunctional protein cross-linker targeted to sulfhydryl groups. This approach introduces intra-tetrameric cross-links into oxy-HbA, a form of hemoglobin, with nearly quantitative yields. Cross-linked Bis-Mal-PEG2000 HbA shows limited influence on O2 affinity and cooperativity, although it does have a significant impact on the Bohr effect. This makes it a promising strategy for stabilizing designer low O2 affinity Hbs in therapeutic applications (Manjula et al., 2000).

2. Site-Specific Protein Conjugation

A tailored monomethoxypoly(ethylene glycol) (PEG) variant for site-directed protein conjugation has been synthesized. This innovation is used for conjugation to specific protein sites, such as Cys17 of recombinant human granulocyte colony-stimulating factor. This technique enhances protein stability and does not induce significant alteration in protein secondary structure (Salmaso et al., 2009).

3. Chromatographic Analysis

Bis-maleimide-PEG (Bis-Mal-PEG), used in the PEGylation of therapeutic proteins, can be analyzed through reversed-phase high-pressure liquid chromatography. This method is essential for detecting low levels of bis-mal-PEG in mono-mal-PEG, a key quality control step in protein PEGylation (Tang et al., 2012).

4. Drug Delivery Systems

Bis(poly(ethylene glycol)) PEG polymer has been used in conjugation with the anticancer drug paclitaxel. This method significantly enhances the solubility and cytotoxicity of the drug, making it a valuable technique in anticancer drug delivery (Khandare et al., 2006).

5. Transglutaminase-Mediated PEGylation

PEGylation of proteins using microbial transglutaminase with monodisperse Boc-PEG-NH2 has been effective in prolonging the residence time of proteins in blood and decreasing their immunogenicity and antigenicity. This strategy allows for easy identification of PEGylation sites, making it useful in drug development (Mero et al., 2009).

Safety And Hazards

N-Mal-N-bis(PEG2-NH-Boc) should be handled with care. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

N-Mal-N-bis(PEG2-NH-Boc) is a promising compound in the field of drug delivery and targeted therapy. Its use in the synthesis of PROTACs, which can selectively degrade target proteins, opens up new possibilities for the development of targeted therapy drugs .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJUWISEQMFTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN(CCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100346
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG2-NH-Boc)

CAS RN

2128735-26-0
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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